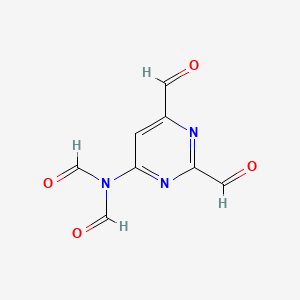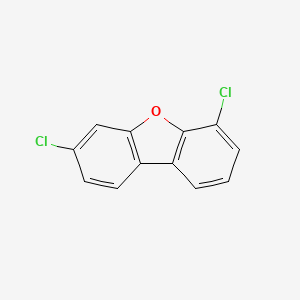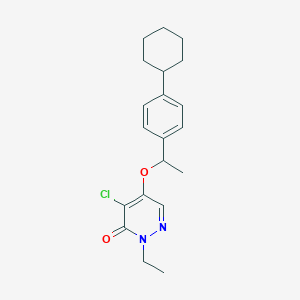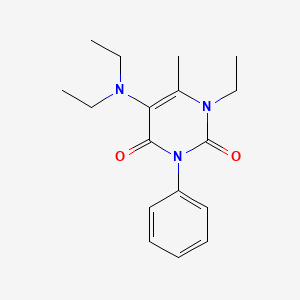
1-Ethoxyethyl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxyethyl carbonochloridate is an organic compound with the molecular formula C5H9ClO3. It is a colorless liquid that is primarily used as a reagent in organic synthesis. This compound is known for its reactivity and is often employed in the preparation of various chemical intermediates.
Preparation Methods
1-Ethoxyethyl carbonochloridate can be synthesized through several methods. One common synthetic route involves the reaction of 1-ethoxyethanol with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield. Industrial production methods often involve the use of continuous flow reactors to handle the toxic and corrosive nature of phosgene safely.
Chemical Reactions Analysis
1-Ethoxyethyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products. Common reagents include amines and alcohols.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-ethoxyethanol and hydrochloric acid.
Reduction: It can be reduced to form 1-ethoxyethanol using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethoxyethyl carbonochloridate has several applications in scientific research:
Chemistry: It is used as a reagent for introducing the ethoxyethyl protecting group in organic synthesis.
Biology: It can be used in the modification of biomolecules for various biochemical studies.
Medicine: It is employed in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of specialty chemicals and polymers.
Mechanism of Action
The mechanism of action of 1-Ethoxyethyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reagent in chemical synthesis.
Comparison with Similar Compounds
1-Ethoxyethyl carbonochloridate can be compared with other similar compounds such as:
Ethyl chloroformate: Similar in structure but lacks the ethoxyethyl group.
Benzyl chloroformate: Contains a benzyl group instead of an ethoxyethyl group.
Chloroethyl chloroformate: Contains a chloroethyl group.
The uniqueness of this compound lies in its ethoxyethyl group, which provides different reactivity and selectivity compared to other chloroformates.
Properties
CAS No. |
61464-97-9 |
|---|---|
Molecular Formula |
C5H9ClO3 |
Molecular Weight |
152.57 g/mol |
IUPAC Name |
1-ethoxyethyl carbonochloridate |
InChI |
InChI=1S/C5H9ClO3/c1-3-8-4(2)9-5(6)7/h4H,3H2,1-2H3 |
InChI Key |
LBIPGQKQEGEDRL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



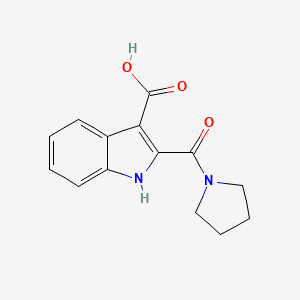


![2-(1,3-Benzothiazol-2-yl)-3-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910101.png)
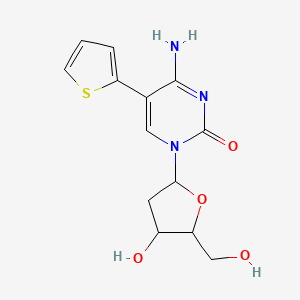
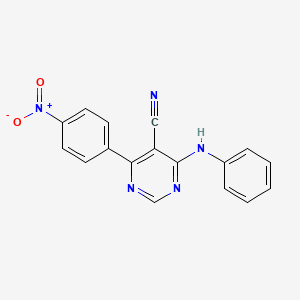
![2-Chloro-8-methylcyclohepta[b]pyrrole-3-carbonitrile](/img/structure/B12910115.png)
![N-[3-(Furan-2-yl)propyl]-N-(3-methylphenyl)acetamide](/img/structure/B12910117.png)
